REACTION_CXSMILES
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[C:1](Cl)(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[OH:15][CH2:16][CH2:17][N:18]([CH2:23][CH2:24][OH:25])[C:19](=[O:22])[CH2:20][OH:21]>>[C:1]([O:15][CH2:16][CH2:17][N:18]([CH2:23][CH2:24][O:25][C:1](=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[C:19](=[O:22])[CH2:20][O:21][C:1](=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]
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Name
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Quantity
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131 g
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Type
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reactant
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Smiles
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C(CCCCCCCCCCC)(=O)Cl
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Name
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Quantity
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32.6 g
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Type
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reactant
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Smiles
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OCCN(C(CO)=O)CCO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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C(CCCCCCCCCCC)(=O)OCCN(C(COC(CCCCCCCCCCC)=O)=O)CCOC(CCCCCCCCCCC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |